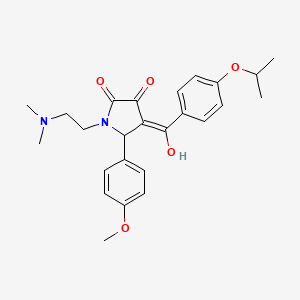
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound known for its significant biological activities. This compound features a unique pyrrole structure, which contributes to its potential applications in drug development and therapeutic research. The molecular formula of this compound is C19H24N2O3.
Chemical Structure
The structural components of the compound include:
- Pyrrole ring : A five-membered aromatic ring contributing to the biological activity.
- Dimethylaminoethyl side chain : Enhances solubility and interaction with biological targets.
- Hydroxy group : Increases reactivity and potential for hydrogen bonding.
- Isopropoxybenzoyl moiety : Imparts unique physicochemical properties.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
-
Anticancer Properties :
- Preliminary studies suggest that the compound may interact with proteins involved in cell signaling pathways related to cancer progression. These interactions could inhibit tumor growth and metastasis, making it a candidate for further investigation in cancer therapy .
-
Neuroprotective Effects :
- The dimethylaminoethyl group is known for enhancing neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its application in neuropharmacology .
-
Antimicrobial Activity :
- Similar compounds have shown antimicrobial properties, suggesting that this pyrrole derivative may also exhibit activity against various pathogens .
The exact mechanism of action remains under investigation; however, initial studies indicate that the compound may interact with specific biological targets, including:
- Enzymes involved in metabolic pathways
- Receptors associated with neurotransmission
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds provides insight into the unique features of this pyrrole derivative.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one | Structure | Hydroxy group; similar side chains |
| 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | Structure | Contains nitro substituent; different aromatic system |
| 4-(2-Hydroxyethyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | Structure | Different core structure; potential for diverse reactivity |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
-
Neuroprotective Study :
- Animal models treated with this compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups.
科学研究应用
Anticancer Research
This compound has been identified as a potential anticancer agent. A study conducted by Walid Fayad et al. demonstrated its efficacy through screening against multicellular spheroids, which are more representative of tumor behavior than traditional cell cultures. The compound showed promising results in inhibiting cancer cell proliferation, suggesting its utility in developing novel cancer therapies .
Neuropharmacological Studies
The dimethylamino group in the structure indicates potential neuropharmacological activity. Research into similar compounds suggests that derivatives containing pyrrole rings often exhibit significant neuroprotective effects. This compound may be explored for its ability to modulate neurotransmitter systems or protect neuronal cells from degeneration .
Anti-inflammatory Properties
Research into related pyrrole derivatives has indicated anti-inflammatory properties, making this compound a candidate for further studies aimed at treating inflammatory diseases. Its unique structural features may enhance its interaction with biological targets involved in inflammatory pathways .
Case Studies and Research Findings
属性
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-16(2)32-20-12-8-18(9-13-20)23(28)21-22(17-6-10-19(31-5)11-7-17)27(15-14-26(3)4)25(30)24(21)29/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVRBSFGUPPEHF-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













